3-Fluoropyrrolidine-3-carboxamide
Description
3-Fluoropyrrolidine-3-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The introduction of a fluorine atom into the pyrrolidine ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and pharmaceutical research. The presence of the carboxamide group further enhances its potential for forming hydrogen bonds, which is crucial for its interaction with biological targets.
Properties
IUPAC Name |
3-fluoropyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-5(4(7)9)1-2-8-3-5/h8H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXELKWRSKEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine-3-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization to yield the fluorinated pyrrolidine . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide to convert γ-lactams into α-fluorinated derivatives, which are then reduced to form 3-fluoropyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using commercially available fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoropyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoropyrrolidine-3-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: Lacks the carboxamide group, resulting in different chemical and biological properties.
3-Fluoroazetidine: A four-membered ring analog with distinct reactivity and biological activity.
Fluorinated Pyridines: Contain a six-membered ring with nitrogen, exhibiting different electronic properties and reactivity
Uniqueness
3-Fluoropyrrolidine-3-carboxamide is unique due to the combination of the fluorine atom and the carboxamide group, which provides a balance of lipophilicity and hydrogen bonding capability. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
Biological Activity
3-Fluoropyrrolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
The biochemical properties of this compound are primarily influenced by its structural features, including the presence of a fluorine atom and a carboxamide group. These features enhance its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and proteins. The fluorine atom increases the compound's binding affinity to specific enzymes, potentially leading to enzyme inhibition or activation.
| Property | Description |
|---|---|
| Molecular Formula | C₅H₈FNO₂ |
| Molecular Weight | 135.12 g/mol |
| Functional Groups | Carboxamide, Fluorine |
| Binding Affinity | Enhanced due to fluorine presence |
Cellular Effects
Research indicates that this compound significantly influences various cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it impacts the MAPK/ERK signaling pathway, which is crucial for regulating cellular proliferation and differentiation.
In vitro studies suggest that the compound can alter gene expression patterns in response to different dosages, indicating a dose-dependent effect on cell function. At lower doses, it may enhance enzymatic activity without inducing toxicity, while higher doses could lead to adverse effects.
The molecular mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. The fluorine atom enhances the compound's selectivity and binding affinity for enzymes involved in metabolic pathways such as kinases and proteases. For example, it can inhibit kinase activity by occupying the active site and preventing substrate phosphorylation.
Mechanistic Insights
- Enzyme Inhibition : The compound binds to active sites of kinases.
- Gene Regulation : Alters transcription factor activity through signaling pathways.
- Cellular Metabolism : Modulates metabolic enzyme activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Antiparasitic Activity : In a study examining related compounds, it was noted that derivatives of 3-fluoropyrrolidine exhibited varying degrees of activity against Trypanosoma species. This suggests potential applications in treating parasitic infections .
- Cytotoxicity Profiles : Compounds similar to this compound were evaluated for cytotoxicity against mammalian cell lines. Results indicated moderate cytotoxicity at higher concentrations but significant antiparasitic activity at lower doses .
- Dual Inhibition Mechanism : N-benzyl-3-fluoropyrrolidine-3-carboxamide has been identified as a dual inhibitor of serotonin and noradrenaline reuptake, indicating its potential use in treating mood disorders.
Table 2: Summary of Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
